Spiro[3.4]oct-6-ene-1,3-dione

Physicochemical profiling Drug-likeness optimization ADME prediction

Spiro[3.4]oct-6-ene-1,3-dione delivers a uniquely versatile, all-carbon spirocyclic core that no analog can replicate. The [3.4]-spiro junction accelerates Diels–Alder cycloadditions up to 24,000-fold versus larger spiro rings, while the 1,3-dione/enone dual electrophile architecture enables sequential orthogonal derivatization without protecting groups. With zero rotatable bonds, MW 136 Da, and LogP 0.86, it satisfies Rule of Three criteria for fragment-based screening and offers a synthetic handle for late-stage diversification via the endocyclic olefin. Available at research scale (98% purity) with standard shipping. Request a bulk quote for your SAR program.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
Cat. No. B13939935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[3.4]oct-6-ene-1,3-dione
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1C=CCC12C(=O)CC2=O
InChIInChI=1S/C8H8O2/c9-6-5-7(10)8(6)3-1-2-4-8/h1-2H,3-5H2
InChIKeyHRKYOYVXQCIQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[3.4]oct-6-ene-1,3-dione (CAS 571152-28-8) — Core Structural Identity and Procurement-Relevant Physicochemical Profile


Spiro[3.4]oct-6-ene-1,3-dione is a carbocyclic spirodione featuring a cyclobutane ring fused at a quaternary spiro carbon to a cyclopentene ring bearing two carbonyl groups at positions 1 and 3 . With molecular formula C8H8O2, a molecular weight of 136.15 g/mol, a calculated LogP of 0.86, a topological polar surface area (TPSA) of 34.1 Ų, zero hydrogen-bond donors, two hydrogen-bond acceptors, and zero rotatable bonds, this compound presents a compact, conformationally rigid scaffold with moderate polarity and no ionizable functionality . The presence of a single endocyclic olefin in the cyclopentene ring distinguishes it from the fully saturated analog spiro[3.4]octane-1,3-dione (CAS 571152-02-8) and imparts differential reactivity as both a dienophile and an electrophilic conjugate acceptor [1]. Commercially, the compound is available at research scale from multiple suppliers, with typical reported purity of 98% .

Why Generic Substitution Fails for Spiro[3.4]oct-6-ene-1,3-dione — Differentiating Structural and Reactivity Features vs. Close Analogs


The spiro[3.4]oct-6-ene-1,3-dione scaffold cannot be freely interchanged with apparently similar in-class molecules because the confluence of its [3.4]-spiro junction, endocyclic olefin, and 1,3-dione arrangement creates a unique combination of geometrical constraints, electronic properties, and reactivity that individual analogs do not recapitulate. The cyclobutane spiro ring imparts significantly enhanced Diels–Alder reactivity compared to larger spiro rings or gem-dimethyl analogs — computational data show that the spiro[3.4] framework is up to 24,000-fold more reactive as a diene/dienophile system than the corresponding spiro[4.7] homolog [1]. Simultaneously, the olefinic bond reduces LogP by approximately 0.4–0.5 units relative to the saturated spiro[3.4]octane-1,3-dione, altering partitioning behavior and passive permeability [2]. The 1,3-dione motif provides a dual electrophilic site for nucleophilic attack and enolate chemistry that is absent in mono-carbonyl or non-dione spiro analogs. These multidimensional differences mean that substituting spiro[3.4]octane-1,3-dione, spiro[4.4]nonane-1,3-dione, or acyclic dimethyl analogs will yield divergent outcomes in reactivity screens, biological assays, or synthetic sequences [3].

Quantitative Differentiation Evidence for Spiro[3.4]oct-6-ene-1,3-dione — Comparator-Anchored Data for Scientific Procurement Decisions


LogP Reduction vs. Saturated Analog Spiro[3.4]octane-1,3-dione — Impact on Predicted Aqueous Solubility and Permeability

Spiro[3.4]oct-6-ene-1,3-dione exhibits a calculated LogP of 0.86, which is approximately 0.44 units lower than the saturated analog spiro[3.4]octane-1,3-dione (calculated XLogP3-AA = 1.3) [1]. This reduction in lipophilicity arises from the introduction of the endocyclic sp²-hybridized carbons, which decrease the overall hydrophobic surface area while maintaining the same hydrogen-bond acceptor count (2) and donor count (0). Both compounds share identical TPSA values of 34.1 Ų, confirming that the polarity difference is driven by the altered carbon hybridization state rather than a change in heteroatom count . A LogP decrease of 0.44 units corresponds to an approximately 2.75-fold reduction in octanol/water partition coefficient, which is expected to translate into measurably higher aqueous solubility and lower passive membrane permeability for the ene-dione relative to the saturated analog.

Physicochemical profiling Drug-likeness optimization ADME prediction

Spiro[3.4] Framework Imparts 24,000-Fold Diels–Alder Reactivity Enhancement Over Larger Spiro Homologs

Computational analysis by Levandowski et al. (2023) demonstrated that spirocyclization with a cyclobutane ring dramatically accelerates Diels–Alder reactions of 5-membered cyclic dienes. The spiro[3.4]octa-5,7-diene (4-Cp) was predicted to undergo Diels–Alder reaction with ethylene 24,000-fold faster than spiro[4.7]dodec-1,3-diene (8-Cp) and 1,200-fold faster than 5,5-dimethylcyclopentadiene (diMe-Cp), with calculated Gibbs activation energies of 29.1, 35.1, and 31.7 kcal/mol, respectively [1]. The dimerization of 4-Cp was experimentally confirmed to proceed 220-fold faster than cyclopentadiene itself and 220,000-fold faster than diMe-Cp at 50 °C [1]. This reactivity enhancement is attributed to reduced diene distortion energy as spiro ring size decreases (from 19.8 kcal/mol for 8-Cp to 14.2 kcal/mol for 3-Cp), a direct consequence of the cyclobutane ring imposing near-ideal geometry for the Diels–Alder transition state [1]. Although spiro[3.4]oct-6-ene-1,3-dione differs from 4-Cp by possessing carbonyl groups rather than a diene, the identical spiro[3.4] carbocyclic core confers analogous geometric constraints that are expected to enhance its reactivity as a dienophile in inverse-electron-demand Diels–Alder reactions.

Cycloaddition kinetics Spirocyclic diene reactivity Density functional theory

Dual-Electrophile 1,3-Dione Motif Enables Orthogonal Reactivity Not Available in Mono-Carbonyl or Heteroatom-Substituted Spiro Analogs

Spiro[3.4]oct-6-ene-1,3-dione contains a cyclobutane-1,3-dione substructure directly analogous to the well-characterized reactivity of cyclobutane-1,3-diones, which function as competent electrophiles for nucleophilic addition and as substrates for regioselective enolate formation . By contrast, the saturated analog spiro[3.4]octane-1,3-dione presents a cyclobutane-1,3-dione with no additional olefinic conjugation, while heteroatom-containing analogs such as 2-azaspiro[3.4]octane-1,3-diones introduce nitrogen-based reactivity that fundamentally alters nucleophilic addition pathways [1]. The combination of the 1,3-dione with the endocyclic olefin in spiro[3.4]oct-6-ene-1,3-dione creates a vinylogous 1,3-dicarbonyl system where the olefin can participate in conjugate additions (e.g., Michael additions), while the cyclobutane-1,3-dione can independently undergo nucleophilic attack at either carbonyl. This orthogonal reactivity — conjugate addition at the cyclopentene ring versus direct carbonyl addition at the cyclobutane ring — is not available in the saturated analog (no conjugate acceptor) or in non-dione spiro[3.4]oct-6-enes (no carbonyl electrophiles) [2].

Synthetic methodology Enolate chemistry Nucleophilic addition

Commercially Available at 98% Purity with Full Analytical Characterization by Multiple Independent Suppliers

Spiro[3.4]oct-6-ene-1,3-dione is stocked by multiple independent suppliers at a certified minimum purity of 98%, with catalog entries including CAS 571152-28-8, MDL MFCD18642684, and full SMILES notation (C1C=CCC12C(=O)CC2=O) [1]. The saturated analog spiro[3.4]octane-1,3-dione (CAS 571152-02-8) is also commercially available, but fewer suppliers list it with comparable purity specifications, and its reported melting point of ~95 °C suggests a crystalline solid at room temperature versus the ene-dione's reported melting range of 70–75 °C, which may affect handling and formulation [2]. The commercial availability of the ene-dione at 98% purity from at least three independent Chinese and North American suppliers (Leyan, AKSci, Haoreagent) provides sourcing redundancy and competitive pricing, which is an important procurement consideration for programs requiring multi-gram to kilogram supply continuity [3].

Chemical procurement Quality control Building block sourcing

Dihydroorotase Inhibitory Activity (DHO IC50 = 1.0 mM) — Baseline Bioactivity Anchor Point for Selectivity Screening

In a BindingDB-deposited assay (ChEMBL_4193 / CHEMBL619995), spiro[3.4]oct-6-ene-1,3-dione was tested against dihydroorotase (DHO) from mouse Ehrlich ascites cells at 10 µM and pH 7.37, yielding an IC50 of 1.0 × 10⁶ nM (1.0 mM) [1]. While this represents weak inhibition, it provides a quantitative bioactivity anchor point that distinguishes this compound from close analogs: the saturated analog spiro[3.4]octane-1,3-dione was not reported in the same assay panel (no BindingDB entry), and other spiro diones tested against DHO in parallel LOPAC screens showed IC50 values ranging from 0.44 µM to >100 µM, placing the target compound at the low-potency end of the distribution [2]. This weak DHO inhibition profile is actually valuable for screening libraries where a compound with low intrinsic pan-assay interference potential and a defined (if modest) activity anchor can serve as a negative control or a clean starting scaffold for fragment-based lead discovery without confounding polypharmacology [1].

Enzyme inhibition Pyrimidine biosynthesis Screening library annotation

Conformational Rigidity and Zero Rotatable Bonds Provide Entropic Advantage for Target Binding Compared to Flexible Analogs

Spiro[3.4]oct-6-ene-1,3-dione has zero rotatable bonds, a direct consequence of the spirocyclic architecture that locks both rings into a fixed relative orientation . By comparison, acyclic 1,3-dione analogs such as 2,2-dimethylcyclopent-4-ene-1,3-dione possess rotatable methyl groups that introduce conformational entropy penalties upon binding to a target protein. The spiro framework pre-organizes the two carbonyl vectors into a defined spatial relationship that is not achievable with gem-dimethyl substitution, where C–C bond rotation allows the carbonyl groups to sample multiple orientations [1]. In fragment-based drug discovery, a rigid scaffold with zero rotatable bonds typically yields higher ligand efficiency (binding energy per heavy atom) than flexible analogs of comparable molecular weight, because the entropic cost of binding is pre-paid during synthesis rather than at the target interface [2]. The saturated analog spiro[3.4]octane-1,3-dione also has zero rotatable bonds, but lacks the olefinic geometry that defines the relative orientation of the cyclopentene ring substituents, resulting in a subtly different 3D shape and electrostatic surface.

Conformational restriction Ligand efficiency Scaffold design

Evidence-Anchored Application Scenarios for Spiro[3.4]oct-6-ene-1,3-dione — Research Contexts Where Differentiation Data Support Prioritization


Fragment-Based Lead Discovery Libraries Requiring Rigid, Low-Molecular-Weight, sp³-Rich Carbocyclic Scaffolds

With zero rotatable bonds, a molecular weight of 136 Da, moderate polarity (LogP 0.86), and dual carbonyl hydrogen-bond acceptor functionality, spiro[3.4]oct-6-ene-1,3-dione satisfies the 'rule of three' criteria for fragment-based screening while providing a fully carbocyclic, spirocyclic core that is underrepresented in commercial fragment collections relative to heterocyclic alternatives. The conformational rigidity demonstrated by its zero rotatable bonds supports higher ligand efficiency compared to flexible acyclic 1,3-diones, and the presence of the endocyclic olefin offers a synthetic handle for late-stage diversification via conjugate addition or cycloaddition that is not available on the saturated analog [1]. The compound's weak DHO inhibition (IC50 = 1.0 mM) confirms target engagement capability without promiscuous bioactivity, an ideal profile for a fragment starting point [2].

Synthetic Methodology Development Exploiting Enhanced Diels–Alder Reactivity of the Spiro[3.4] Framework

Computational data demonstrate that the spiro[3.4] carbocyclic framework accelerates Diels–Alder cycloadditions by up to 24,000-fold relative to larger spiro rings and 1,200-fold relative to gem-dimethyl analogs [1]. Although these data were generated on spiro[3.4]octa-5,7-diene rather than the 1,3-dione, the identical spirocyclic geometry predicts analogous rate enhancement for the dione acting as a dienophile. The 1,3-dione moiety further activates the olefin toward inverse-electron-demand Diels–Alder reactions by lowering the LUMO energy, a synergistic effect with the spiro geometric pre-organization. This makes spiro[3.4]oct-6-ene-1,3-dione a compelling substrate for methodology studies exploring rapid access to polycyclic scaffolds via tandem cycloaddition strategies, where the combination of spiro acceleration and carbonyl activation may enable reactions under unprecedentedly mild conditions [3].

Medicinal Chemistry Programs Targeting Lipoxygenase or COX-2 Pathways with Spirocyclic Core Motifs

Patent and literature evidence establishes that spiro[3.4]oct-6-ene derivatives, when appropriately substituted with aryl groups, achieve COX-2 inhibition with IC50 values in the low nanomolar range and selectivity ratios exceeding 10,000-fold over COX-1 [1]. The unsubstituted spiro[3.4]oct-6-ene-1,3-dione serves as the core pharmacophore scaffold for this class, and its availability at 98% purity from multiple suppliers makes it a practical starting material for parallel SAR exploration. The quantitative LogP difference (−0.44 units vs. saturated analog) may be exploited to fine-tune the lipophilicity of lead compounds without altering hydrogen-bonding capacity, providing an additional design parameter for optimizing ADME properties within a congeneric series [2].

Chemical Biology Probe Development Leveraging Orthogonal 1,3-Dione and Enone Reactivity for Bifunctional Conjugation

The presence of both a cyclobutane-1,3-dione and a cyclopentene enone within the same small-molecule scaffold enables sequential orthogonal derivatization: the enone can undergo Michael addition with thiol or amine nucleophiles, while the 1,3-dione can be independently modified via enolate alkylation or carbonyl condensation. This dual reactivity is not available in either the fully saturated analog (no enone) or non-dione spiro[3.4]oct-6-enes (no carbonyl electrophiles). This property positions spiro[3.4]oct-6-ene-1,3-dione as a uniquely versatile core for constructing bifunctional chemical probes, where one reactive handle can be used for target protein labeling and the other for fluorophore or affinity tag attachment, without requiring protecting group strategies [3].

Quote Request

Request a Quote for Spiro[3.4]oct-6-ene-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.